N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-11-12-23-24(14-18)31-26(28-23)29(17-19-6-5-13-27-16-19)25(30)15-21-9-4-8-20-7-2-3-10-22(20)21/h2-14,16H,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJMQRXQVKHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, identified by its CAS number 955851-28-2, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, including anticancer, antimicrobial, and anthelmintic properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. Its structure features a benzothiazole moiety linked to a naphthalene and a pyridine group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 955851-28-2 |
| Molecular Formula | C26H21N3OS |
| Molecular Weight | 423.5 g/mol |
Synthesis
The compound is synthesized through the reaction of 2-aminobenzothiazole with chloroacetyl chloride in a suitable solvent. This method allows for the formation of the desired acetamide structure while maintaining the integrity of the heterocyclic rings.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) indicates that modifications on the benzothiazole and naphthalene rings can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased activity in inhibiting cancer cell proliferation.
2. Anthelmintic Activity
Research on related compounds has demonstrated significant anthelmintic properties. In a study where various thiazole derivatives were tested against nematodes like Haemonchus contortus, compounds similar to this compound exhibited moderate to excellent activity, suggesting that this compound may also possess similar effects against parasitic worms .
3. Antimicrobial Activity
The benzothiazole moiety is associated with antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit activity against a range of bacteria and fungi. The presence of the naphthalene and pyridine groups may enhance this activity due to their ability to interact with microbial membranes and enzymes.
Case Studies
Several case studies have been conducted to evaluate the biological effects of related thiazole compounds:
- Anticancer Study : A novel thiazole derivative was tested against breast cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
- Anthelmintic Study : A series of thiazole derivatives were screened for their efficacy against Haemonchus contortus, with some compounds exhibiting over 80% mortality at lower concentrations compared to standard treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.
The presence of electron-withdrawing groups on the pyridine ring enhances the compound's efficacy, making it a candidate for further development in anticancer therapies.
Anthelmintic Activity
Another application of this compound is in the field of anthelmintics. A study evaluated several thiazole derivatives for their anthelmintic properties against nematodes such as Haemonchus contortus. The results indicated that compounds similar to this compound exhibited moderate to excellent activity.
This suggests potential for developing new anthelmintic agents from thiazole-based compounds.
Anticonvulsant Properties
Thiazole derivatives have also been investigated for anticonvulsant activity. A study reported that certain thiazole-integrated compounds demonstrated significant protective effects in seizure models.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 2 | 18.4 | 170.2 | 9.2 |
The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance anticonvulsant properties, warranting further research into this area .
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Sciences, researchers synthesized various thiazole-pyridine hybrids and tested their anticancer efficacy against multiple cell lines, including breast and liver cancer cells. The compound this compound showed promising results, particularly against MCF-7 cells, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anthelmintic Activity
A comprehensive evaluation was conducted on several thiazole derivatives for their efficacy against Haemonchus contortus. Among them, the compound this compound was noted for its significant anthelmintic properties, demonstrating potential as a new treatment for parasitic infections in livestock .
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Core
Key Observations :
- 6-Methyl vs. 6-Methoxy : The methoxy group in compound 20 enhances solubility compared to the methyl group in the target compound but may reduce lipophilicity, affecting membrane permeability .
- Thiazolidinedione vs. Naphthalene : GB31’s thiazolidinedione moiety introduces hydrogen-bonding capacity and electronic effects, contrasting with the target’s naphthalene-driven hydrophobic interactions .
Role of the Naphthalene Group
Key Observations :
Key Observations :
- Pyridinylmethyl Group : The target’s pyridinylmethyl moiety likely improves solubility compared to GB31’s brominated aryl group .
Q & A
Q. What are the optimized synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, and how are intermediates characterized?
The compound can be synthesized via 1,3-dipolar cycloaddition or N-acetylation of benzothiazole precursors. For example:
- 1,3-Dipolar Cycloaddition : React alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., 2-azido-N-phenylacetamide derivatives) using Cu(OAc)₂ as a catalyst in a tert-BuOH-H₂O (3:1) solvent system. Monitor progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) .
- N-Acetylation : Use triethyl orthoformate and sodium azide in acetic acid under reflux to acetylate 2-aminobenzothiazoles. Confirm intermediates via IR (C=O stretch at 1671–1682 cm⁻¹) and NMR (e.g., δ 5.38 ppm for –NCH₂CO– protons) .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- IR Spectroscopy : Identify key functional groups (amide C=O at ~1670 cm⁻¹, –NH stretches at 3262–3302 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry and substituent orientation. For example, aromatic protons appear at δ 7.20–8.40 ppm, while methyl groups in pyridinyl or benzothiazole moieties resonate at δ 2.19–2.25 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₂O₂S: 356.16) .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
